5-(Diethylamino)nicotinic acid
Description
5-(Diethylamino)nicotinic acid is a nicotinic acid derivative featuring a diethylamino (-N(C₂H₅)₂) substituent at the 5-position of the pyridine ring. The diethylamino group confers unique electronic and steric properties, influencing solubility, bioavailability, and receptor interactions compared to other substituents .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(diethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)9-5-8(10(13)14)6-11-7-9/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
HXCYEYZYERIGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CN=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)nicotinic acid typically involves the introduction of the diethylamino group to the nicotinic acid framework. One common method is the nucleophilic substitution reaction where nicotinic acid is reacted with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of 5-(Diethylamino)nicotinic acid can be achieved through a multi-step process starting from commercially available nicotinic acidThis method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Diethylamino)nicotinic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can participate in various substitution reactions, where the diethylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: 5-(Diethylamino)nicotinic acid is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, 5-(Diethylamino)nicotinic acid derivatives have been investigated for their potential therapeutic properties. These derivatives may exhibit antibacterial, antifungal, or anti-inflammatory activities, making them candidates for drug development .
Industry: The compound is also used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications .
Mechanism of Action
The mechanism of action of 5-(Diethylamino)nicotinic acid involves its interaction with specific molecular targets in biological systems. The diethylamino group can enhance the compound’s ability to interact with enzymes or receptors, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 5-position substitution on the nicotinic acid scaffold significantly alters molecular properties. Key analogs include:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., -N(C₂H₅)₂) increase basicity, while electron-withdrawing groups (e.g., -Br) enhance acidity and stability.
- Solubility : Polar substituents (-OH) improve water solubility, whereas aryl/alkyl groups enhance lipid solubility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Diethylamino)nicotinic acid, and how can purity be ensured?
- Methodology : A multi-step synthesis involving palladium-catalyzed coupling (e.g., Sonogashira or Suzuki-Miyaura reactions) is recommended. For example, analogous protocols for substituted nicotinic acids use Pd(PPh₃)₂Cl₂ and CuI in acetonitrile under reflux, followed by hydrogenation with Pd/C in methanol . Purification via recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is critical to achieve >95% purity.
- Validation : Monitor reaction progress using TLC or HPLC, and confirm final product structure via -NMR (e.g., δ 8.5–9.0 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS and compare to known nicotinic acid derivatives (e.g., oxidation products like N-oxides) .
- Key Parameters :
| Condition | Degradation Pathway | Analytical Tool |
|---|---|---|
| Acidic (pH <3) | Protonation of amino group | -NMR |
| Oxidative (H₂O₂) | Formation of N-oxide | LC-MS/MS |
| Thermal (>100°C) | Decomposition to CO₂ and amines | TGA-FTIR |
Q. What safety protocols are essential for handling 5-(Diethylamino)nicotinic acid in laboratory settings?
- PPE Requirements : Use P95 respirators for particulate protection and nitrile gloves (≥0.11 mm thickness). Avoid latex due to potential chemical permeation .
- Storage : Store in amber glass containers under nitrogen at –20°C to prevent oxidation. Avoid contact with strong oxidizers (e.g., KMnO₄) and metal catalysts .
Advanced Research Questions
Q. How can conflicting data on decomposition products be resolved?
- Approach : Combine experimental analysis (e.g., GC-MS for volatile byproducts) with computational modeling (DFT calculations for thermodynamic stability of intermediates). For example, nicotinic acid derivatives under acidic conditions may form N-oxide or decarboxylated products, depending on reaction kinetics .
- Case Study : In oxidation studies with peroxomonosulfate, the rate law was derived, with at 25°C .
Q. What strategies improve yield in large-scale extraction while minimizing solvent waste?
- Optimization : Use response surface methodology (RSM) to model parameters like pH (4–6), temperature (30–50°C), and solvent polarity (log P –0.5 to 1.5). Biocompatible diluents (e.g., TOA in hexane) enhance partitioning efficiency .
- Data-Driven Example :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| pH | 5.2 | Maximizes protonation of amino group |
| TOA Conc. | 0.2 M | Enhances interfacial stability |
| Temperature | 40°C | Balances kinetics vs. degradation |
Q. How do substituents on the pyridine ring influence bioactivity in nicotinic acid derivatives?
- Mechanistic Insight : The diethylamino group at position 5 increases lipophilicity (log P ≈ 1.8), enhancing membrane permeability. Compare to unsubstituted nicotinic acid (log P –0.3), which exhibits lower bioavailability .
- Experimental Design : Synthesize analogs (e.g., 5-methyl, 5-cyano) and assess binding affinity to nicotinic acetylcholine receptors (nAChRs) via radioligand displacement assays. Reference α5 subunit polymorphisms (e.g., rs16969968) linked to receptor function .
Guidelines for Reproducibility
- Documentation : Follow Beilstein Journal standards: report detailed synthetic procedures (catalyst loading, reaction time) in supplementary materials. For novel compounds, include elemental analysis (C, H, N ±0.4%) and IR spectra (e.g., carbonyl stretch at 1680–1700 cm⁻¹) .
- Data Sharing : Deposit raw spectral data in public repositories (e.g., NIST Chemistry WebBook) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
